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Compound of Interest

Compound Name: Barasertib dihydrochloride

Cat. No.: B1628234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of

Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase.

The document details the synthetic route, experimental protocols for key reactions, and

presents quantitative data in structured tables for clarity and comparative analysis.

Furthermore, it includes visualizations of the relevant signaling pathway and the synthetic

workflow to facilitate a deeper understanding of the compound's mechanism of action and

preparation.

Introduction
Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active form,

Barasertib-hQPA (AZD1152-HQPA). As a selective inhibitor of Aurora B kinase, it plays a

crucial role in the regulation of mitosis, specifically in chromosome segregation and cytokinesis.

Dysregulation of Aurora B kinase is implicated in various malignancies, making it a key target

for cancer therapy. This guide focuses on the chemical synthesis of the dihydrochloride salt of

Barasertib, providing the necessary technical details for its replication and further study.

Synthetic Pathway Overview
The synthesis of Barasertib dihydrochloride proceeds through a convergent route, involving

the preparation of two key intermediates followed by their condensation and subsequent

phosphorylation and salt formation. The core structure is a pyrazoloquinazoline scaffold.
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The primary intermediates are:

7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

These intermediates are coupled, and the resulting product is phosphorylated to introduce the

phosphate prodrug moiety. The final step involves the formation of the dihydrochloride salt to

enhance solubility and stability.

Experimental Protocols
Synthesis of Intermediate 1: 7-{3-[Ethyl(2-
hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one
Step 1: Synthesis of 7-hydroxyquinazolin-4(3H)-one

Reaction: 2-Amino-4-hydroxybenzoic acid is reacted with formamide.

Procedure: A mixture of 2-amino-4-hydroxybenzoic acid and an excess of formamide is

heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into water, and the

resulting precipitate is collected by filtration, washed with water, and dried to afford 7-

hydroxyquinazolin-4(3H)-one.

Step 2: Synthesis of 7-(3-bromopropoxy)quinazolin-4(3H)-one

Reaction: 7-Hydroxyquinazolin-4(3H)-one is alkylated with 1,3-dibromopropane.

Procedure: To a suspension of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as

N,N-dimethylformamide (DMF), a base like potassium carbonate is added, followed by the

dropwise addition of 1,3-dibromopropane. The mixture is stirred at room temperature for 24

hours. The reaction is then quenched with water, and the product is extracted with an organic

solvent. The organic layer is dried and concentrated to yield 7-(3-bromopropoxy)quinazolin-

4(3H)-one.

Step 3: Synthesis of 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

Reaction: 7-(3-Bromopropoxy)quinazolin-4(3H)-one is reacted with 2-(ethylamino)ethanol.
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Procedure: A solution of 7-(3-bromopropoxy)quinazolin-4(3H)-one and 2-(ethylamino)ethanol

in a polar aprotic solvent like DMF is heated at 80°C for 6 hours. After completion of the

reaction, the solvent is removed under reduced pressure, and the residue is purified by

column chromatography to give the desired intermediate.

Synthesis of Intermediate 2: 2-(5-amino-1H-pyrazol-3-yl)-
N-(3-fluorophenyl)acetamide
Step 1: Synthesis of Ethyl 3-cyano-4-oxobutanoate

Reaction: Diethyl oxalate is condensed with cyanoacetic acid ethyl ester.

Procedure: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and ethyl

cyanoacetate is added dropwise at a low temperature (0-5°C). The reaction is stirred for

several hours, and the resulting sodium salt is then acidified to yield ethyl 3-cyano-4-

oxobutanoate.

Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

Reaction: Ethyl 3-cyano-4-oxobutanoate is cyclized with hydrazine hydrate.

Procedure: Ethyl 3-cyano-4-oxobutanoate is dissolved in ethanol, and hydrazine hydrate is

added. The mixture is refluxed for 4 hours. Upon cooling, the product crystallizes and is

collected by filtration.

Step 3: Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid

Reaction: The ethyl ester of 5-amino-1H-pyrazole-3-carboxylate is hydrolyzed.

Procedure: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and

heated to reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the

carboxylic acid, which is then filtered and dried.

Step 4: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

Reaction: 5-Amino-1H-pyrazole-3-carboxylic acid is coupled with 3-fluoroaniline.
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Procedure: To a mixture of the carboxylic acid and 3-fluoroaniline in DMF, a coupling agent

such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like 1-

hydroxybenzotriazole (HOBt) are added. The reaction is stirred at room temperature

overnight. The product is isolated by precipitation with water and purified by recrystallization.

Final Synthesis of Barasertib Dihydrochlo ride
Step 1: Condensation of Intermediates

Reaction: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one is chlorinated and

then coupled with 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide.

Procedure: The quinazolinone intermediate is first treated with a chlorinating agent like

phosphorus oxychloride to form the 4-chloroquinazoline derivative. This activated

intermediate is then reacted with the pyrazole intermediate in a suitable solvent such as

isopropanol with a base (e.g., diisopropylethylamine) at elevated temperature to yield the

coupled product, Barasertib-hQPA.

Step 2: Phosphorylation

Reaction: The hydroxyl group of Barasertib-hQPA is phosphorylated.

Procedure: Barasertib-hQPA is dissolved in a suitable solvent like trimethyl phosphate and

cooled. A phosphorylating agent, such as phosphorus oxychloride, is added dropwise. After

the reaction is complete, it is quenched by the addition of water. The pH is adjusted, and the

product is isolated.

Step 3: Dihydrochloride Salt Formation

Reaction: Barasertib is treated with hydrochloric acid.

Procedure: The free base of Barasertib is dissolved in a suitable solvent mixture, such as

isopropanol and water. A solution of hydrochloric acid in isopropanol is then added, leading

to the precipitation of Barasertib dihydrochloride. The salt is collected by filtration, washed

with a non-polar solvent, and dried under vacuum.

Quantitative Data
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The following tables summarize the quantitative data for the key synthetic steps. Please note

that yields are representative and can vary based on reaction scale and optimization.

Intermedia

te 1

Synthesis

Starting

Material
Reagents Solvent Temp (°C) Time (h) Yield (%)

Step 1

2-Amino-4-

hydroxybe

nzoic acid

Formamide - 180 4 ~85

Step 2

7-

Hydroxyqui

nazolin-

4(3H)-one

1,3-

Dibromopr

opane,

K₂CO₃

DMF RT 24 ~70

Step 3

7-(3-

Bromoprop

oxy)quinaz

olin-4(3H)-

one

2-

(Ethylamin

o)ethanol

DMF 80 6 ~65
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Intermedia

te 2

Synthesis

Starting

Material
Reagents Solvent Temp (°C) Time (h) Yield (%)

Step 1

Diethyl

oxalate,

Ethyl

cyanoaceta

te

Sodium

ethoxide
Ethanol 0-5 3 ~75

Step 2

Ethyl 3-

cyano-4-

oxobutano

ate

Hydrazine

hydrate
Ethanol Reflux 4 ~80

Step 3

Ethyl 5-

amino-1H-

pyrazole-3-

carboxylate

NaOH (aq),

HCl (aq)
Water Reflux 2 ~90

Step 4

5-Amino-

1H-

pyrazole-3-

carboxylic

acid

3-

Fluoroanili

ne, EDC,

HOBt

DMF RT 12 ~60
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Final

Product

Synthesis

Starting

Material
Reagents Solvent Temp (°C) Time (h) Yield (%)

Condensati

on

Chlorinated

Intermediat

e 1,

Intermediat

e 2

DIPEA
Isopropano

l
Reflux 8 ~55

Phosphoryl

ation

Barasertib-

hQPA
POCl₃

Trimethyl

phosphate
0 2 ~50

Salt

Formation

Barasertib

(free base)

HCl in

Isopropano

l

Isopropano

l/Water
RT 1 >95

Visualizations
Aurora B Kinase Signaling Pathway
Barasertib functions by inhibiting Aurora B kinase, a key regulator of mitosis. The following

diagram illustrates the central role of Aurora B in the cell cycle and the consequences of its

inhibition.
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Caption: Aurora B kinase pathway and the inhibitory action of Barasertib.
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Experimental Workflow for Barasertib Dihydrochloride
Synthesis
The following diagram outlines the key stages in the synthesis of Barasertib dihydrochloride,

from starting materials to the final product.

Intermediate 1 Synthesis

Intermediate 2 Synthesis

Final Product Assembly
2-Amino-4-hydroxybenzoic acid 7-Hydroxyquinazolin-4(3H)-one

Formamide
7-(3-Bromopropoxy)quinazolin-4(3H)-one

1,3-Dibromopropane
Intermediate 1

2-(Ethylamino)ethanol

Condensation

Diethyl oxalate +
Ethyl cyanoacetate

Ethyl 3-cyano-4-oxobutanoate
NaOEt

Ethyl 5-amino-1H-pyrazole-3-carboxylate
Hydrazine

5-Amino-1H-pyrazole-3-carboxylic acid
Hydrolysis

Intermediate 2
3-Fluoroaniline

Phosphorylation Salt Formation Barasertib Dihydrochloride
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Synthesis
of Barasertib Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628234#chemical-synthesis-of-barasertib-
dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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